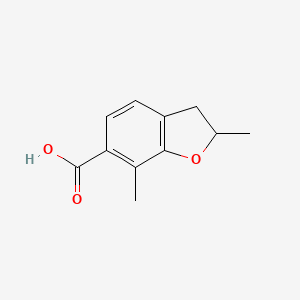

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

描述

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS: 467427-84-5) is a dihydrobenzofuran derivative characterized by a fused benzofuran ring system with methyl groups at positions 2 and 7 and a carboxylic acid substituent at position 4. Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of 192.21 g/mol .

属性

IUPAC Name |

2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-5-8-3-4-9(11(12)13)7(2)10(8)14-6/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAIFRUQLOJKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660677 | |

| Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467427-84-5 | |

| Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic Cyclization of Alkenylpyrocatechols

Method Overview:

One of the most established approaches involves the cyclization of alkenylpyrocatechols, specifically isobutenylpyrocatechol, under catalytic conditions. This method is detailed in a patent describing the synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, which can be subsequently oxidized to the desired carboxylic acid.

- Heating isobutenylpyrocatechol or its admixtures with methallylpyrocatechol.

- Use of organic sulfonic acids as catalysts, such as p-toluenesulfonic acid.

- Temperature range: 60°C to 200°C, preferably 80°C to 150°C.

- The process promotes cyclization and isomerization to form the benzofuran core.

Reaction Pathway:

$$

\text{Isobutenylpyrocatechol} \xrightarrow{\text{heat, catalyst}} \text{Dihydrobenzofuran derivative}

$$

- The process is efficient, with yields often exceeding 66%.

- The starting material typically contains 10-100% isobutenylpyrocatechol, with higher purity favoring better yields.

- The catalyst's R group can vary, including alkyl, aryl, and alkenyl sulfonic acids.

Reference:

- US Patent US4297284A details this process, emphasizing cyclization in the presence of organic sulfonic acids.

Oxidation to Carboxylic Acid

Following cyclization, the dihydrobenzofuran derivatives can be oxidized to introduce the carboxylic acid group at position 6.

- Oxidation of the dihydrobenzofuran with oxidizing agents such as potassium permanganate, potassium dichromate, or other suitable oxidants.

- Alternatively, oxidative cleavage using reagents like chromium(VI) compounds or hypervalent iodine reagents.

- Mild to moderate conditions, often in aqueous or mixed solvents.

- Reaction temperatures typically range from room temperature to 80°C.

- Reaction time varies depending on oxidant strength and substrate concentration.

- Formation of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid with high purity.

- The oxidation step is crucial for converting the hydroxymethyl or methyl groups at specific positions into the carboxylic acid.

- Care must be taken to avoid over-oxidation or degradation of the benzofuran core.

Alternative Synthetic Routes

a. Benzofuran Ring Construction via Acylation and Cyclization:

- Starting from substituted phenols, acylation with appropriate acyl chlorides or anhydrides.

- Cyclization under acidic conditions to form the benzofuran ring.

- Subsequent methylation at positions 2 and 7 using methylating agents like methyl iodide or dimethyl sulfate.

b. Multi-step Synthesis via Phenol Derivatives:

- Synthesis begins with phenolic precursors bearing suitable substituents.

- Sequential functionalization, including halogenation, methylation, and cyclization.

- Final oxidation to introduce the carboxylic acid group.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Cyclization | Isobutenylpyrocatechol | Organic sulfonic acid | 60–200°C, reflux | >66% | High efficiency, straightforward | Requires pure starting material |

| Oxidation of Dihydrobenzofuran | Benzofuran derivative | KMnO₄, K₂Cr₂O₇ | Room temp to 80°C | Variable | Direct conversion to acid | Over-oxidation risk |

| Multi-step Phenol Derivatization | Phenolic precursors | Acyl chlorides, methylating agents | Acidic or basic conditions | Moderate | Versatile, customizable | Longer synthesis |

Research Findings and Considerations

- Catalyst Choice: Organic sulfonic acids are preferred for cyclization due to their strong acidity and solubility in organic solvents, facilitating efficient ring closure.

- Temperature Control: Precise temperature management ensures selective cyclization without degradation.

- Purity of Precursors: High-purity alkenylpyrocatechols improve yields and reduce side reactions.

- Oxidation Methods: Mild oxidants like hypervalent iodine reagents can offer cleaner conversions with fewer by-products.

化学反应分析

Types of Reactions

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring .

科学研究应用

Chemistry

This compound serves as a vital building block for synthesizing more complex benzofuran derivatives. Its unique structure allows for modifications that can enhance biological activity or introduce new functionalities.

Biology

In biological research, 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is utilized to study enzyme inhibition and receptor binding. Its structural similarity to natural ligands makes it a candidate for investigating interactions with biological targets.

Medicine

Benzofuran derivatives, including this compound, are being explored for their potential antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that they may inhibit sodium ion influx in cardiac tissues, which could lead to therapeutic applications in treating arrhythmias and other cardiovascular conditions.

Industry

The compound is also relevant in industrial applications, particularly in developing new materials such as polymers and dyes due to its unique chemical properties.

Case Studies and Research Findings

-

Anticancer Studies :

- A series of N-substituted phenylamide derivatives derived from benzofurans demonstrated significant anticancer activity. Modifications at specific positions enhanced potency against various cancer cell lines.

- In vivo studies showed that certain derivatives effectively inhibited tumor growth.

-

Neuropharmacological Effects :

- Research indicated that related benzofuran compounds could reverse neuropathic pain in animal models without affecting locomotor behavior.

-

Cardiac Function Studies :

- Investigations revealed that the compound slows conduction velocity in cardiac tissues by inhibiting sodium channels, especially at lower concentrations.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydrobenzofuran Core

Positional Isomers and Functional Group Effects

- 2,3-Dihydrobenzo[b]furan-5-carboxylic acid (CAS: 215057-28-6): This positional isomer features a carboxylic acid at position 5 instead of 5.

- 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS: 1147531-58-5): The additional methyl group at position 3 increases steric hindrance and lipophilicity, which may influence membrane permeability and metabolic stability compared to the 2,7-dimethyl analog .

Functional Group Modifications

- 7-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS: 1038374-76-3): The hydroxyl group at position 7 introduces polarity and acidity (pKa ~4–5), contrasting with the non-polar methyl groups in the target compound. This modification could improve water solubility but reduce blood-brain barrier penetration .

- 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 1914-60-9): The methoxy group at position 5 is electron-donating, which may stabilize the aromatic system and alter electronic interactions in receptor binding compared to methyl substituents .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|---|---|---|

| 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid | 467427-84-5 | C₁₁H₁₂O₃ | 192.21 | 2,7-dimethyl; 6-COOH | 1.64 | ~0.5 (low) |

| 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid | 26018-64-4 | C₁₁H₁₂O₃ | 192.21 | 6-ethyl; 2-COOH | 1.63 | ~0.6 (low) |

| 7-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid | 1038374-76-3 | C₁₁H₁₂O₄ | 208.21 | 7-OH; 2,2-dimethyl; 6-COOH | 1.20 | ~2.1 (moderate) |

| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | 1914-60-9 | C₁₀H₁₀O₄ | 194.18 | 5-OCH₃; 2-COOH | 1.55 | ~1.8 (moderate) |

*Predicted using computational tools (e.g., ChemAxon).

生物活性

Overview

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a compound belonging to the benzofuran family, characterized by its unique substitution pattern and functional groups. This compound has garnered attention for its diverse biological activities, which include potential applications in pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been observed to inhibit sodium ion influx in cardiac tissues, which affects conduction velocity and reduces arrhythmias.

- Receptor Interaction : Similar benzofuran derivatives have been shown to act as agonists for cannabinoid receptors, indicating a potential role in modulating pain and inflammation pathways .

- Gene Expression Modulation : The compound may influence gene expression through binding interactions with nuclear receptors or transcription factors.

Biological Activities

The compound exhibits a range of biological activities that can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of related benzofuran compounds, providing insights into the potential applications of this compound:

-

Anticancer Studies :

- A series of N-substituted phenylamide derivatives derived from benzofurans showed significant anticancer activity. The structure-activity relationship indicated that modifications at specific positions could enhance potency against cancer cell lines .

- In vivo studies using animal models demonstrated that certain derivatives could inhibit tumor growth effectively.

- Neuropharmacological Effects :

-

Cardiac Function Studies :

- Investigations into the electrophysiological properties of the compound revealed its ability to slow conduction velocity in cardiac tissues by inhibiting sodium channels. This effect was particularly noted at lower concentrations, suggesting therapeutic potential for arrhythmias.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption and Distribution : The compound is likely well absorbed due to its lipophilicity but may exhibit variable distribution depending on the presence of transport proteins.

- Metabolism : Metabolic studies indicate that modifications to the benzofuran core can significantly impact metabolic stability and clearance rates in vivo .

- Excretion : The route and rate of excretion are contingent upon metabolic pathways engaged during biotransformation.

常见问题

Q. What are the established synthetic routes for 2,7-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid?

- Methodological Answer : A common approach involves cyclization of pre-functionalized precursors. For example, benzofuran cores can be synthesized via acid-catalyzed cyclization of substituted phenols or aryl esters. Polyphosphoric acid (PPA) has been used successfully in analogous dihydrobenzofuran syntheses to promote intramolecular cyclization . Methylation at positions 2 and 7 may require selective alkylation agents (e.g., methyl iodide) under controlled conditions to avoid over-alkylation. Post-synthesis, hydrolysis of ester intermediates to the carboxylic acid moiety is recommended using NaOH or LiOH .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer :

- 1H/13C NMR : The dihydrobenzofuran ring’s protons (positions 2 and 3) appear as distinct multiplets in 1H NMR (δ ~2.5–4.0 ppm). Methyl groups (2- and 7-positions) show singlets near δ 1.2–1.5 ppm. The carboxylic acid proton is typically absent in D2O-exchanged spectra.

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (C₁₁H₁₂O₃) .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes non-polar byproducts. Recrystallization from ethanol/water mixtures improves purity, as evidenced by sharp melting points (mp ~194–197°C, similar to dihydrobenzofuran analogs) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in NMR) be resolved?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. For example, NOESY can confirm spatial proximity of methyl groups to the dihydrofuran ring. X-ray crystallography is definitive for resolving stereochemical ambiguities .

Q. What strategies optimize low yields in the cyclization step?

- Methodological Answer :

- Catalyst Screening : Replace PPA with milder acids (e.g., p-TsOH) to reduce side reactions.

- Temperature Control : Cyclization at 80–100°C (instead of reflux) minimizes decomposition.

- Protection/Deprotection : Temporarily protect the carboxylic acid as an ethyl ester during cyclization, followed by hydrolysis .

Q. How do steric effects from 2,7-dimethyl substitution influence reactivity or biological activity?

- Methodological Answer : Computational modeling (DFT or molecular docking) predicts steric hindrance at the 2- and 7-positions, which may reduce electrophilic substitution reactivity. Experimentally, compare methylation patterns in SAR studies: analogs with single methyl groups show higher solubility, while dimethyl derivatives exhibit enhanced metabolic stability .

Q. What analytical methods detect trace impurities from incomplete cyclization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。